N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
Description
Introduction and Chemical Identity
Historical Context and Development of Quinazoline Derivatives
The historical development of quinazoline derivatives traces its origins to the pioneering work of 1869, when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this designation until 1885. The systematic preparation of the quinazoline core structure emerged years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative, with a more satisfactory synthesis subsequently devised by Gabriel in 1903.
The nomenclature "quinazoline" was formally proposed by Widdege, though alternative designations such as phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene have occasionally appeared in the literature. The systematic study of quinazoline chemistry gained significant momentum in the mid-twentieth century, with comprehensive reviews appearing in 1957 by Williamson, 1959 by Lindquist, and updates by Armarego in 1963.
A significant milestone in quinazoline pharmaceutical development occurred in 1951 with the introduction of methaqualone, the first renowned quinazoline-based marketed drug utilized for its sedative-hypnotic effects. This breakthrough established the therapeutic potential of the quinazoline scaffold and paved the way for extensive medicinal chemistry research. From 1960 to 2010, more than one hundred drugs containing quinazoline moieties successfully reached the pharmaceutical market.
The evolution of quinazoline research has been particularly pronounced in oncology, where compounds such as gefitinib (Iressa) and erlotinib have emerged as important epidermal growth factor receptor inhibitors for cancer treatment. The development of lapatinib as a dual tyrosine kinase inhibitor further exemplified the versatility of quinazoline derivatives in targeting multiple therapeutic pathways simultaneously.
Classification and Position within the Quinazoline Family
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine belongs to the 4-aminoquinazoline subclass, which represents one of the most pharmaceutically relevant categories within the quinazoline family. The fundamental quinazoline structure consists of a bicyclic aromatic system comprising a fused benzene ring and pyrimidine ring, with the molecular formula C8H6N2.
Within the broader classification scheme, quinazoline derivatives can be categorized into four primary structural types: 4-substituted quinazolines, 2-substituted quinazolines, 2,4-disubstituted quinazolines, and 2,3-disubstituted-4(3H)-quinazolinones. The compound under examination represents a highly substituted 4-aminoquinazoline derivative, characterized by extensive functionalization at multiple positions of the core quinazoline scaffold.
The quinazoline ring system is isomeric with other diazanaphthalenes including quinoxaline, cinnoline, and phthalazine, collectively forming the benzodiazine subgroup. Quinazoline specifically contains nitrogen atoms at positions 1 and 3 of the pyrimidine ring, distinguishing it from quinoxaline (nitrogen at positions 1 and 4), cinnoline (nitrogen at positions 1 and 2), and phthalazine (nitrogen at positions 1 and 2 in adjacent positions).
The structural classification of this compound can be further refined based on its substitution pattern. The 6-position bears a complex furanyl substituent, the 4-position contains an aminoaryl group, and multiple functional groups provide additional structural complexity. This extensive substitution pattern places the compound within the category of highly elaborated quinazoline derivatives designed for specific biological target engagement.
Table 1 presents the systematic classification hierarchy for this compound:
| Classification Level | Category | Specific Designation |
|---|---|---|
| Core Structure | Heterocyclic Aromatic Compound | Quinazoline |
| Ring System | Diazanaphthalene | 1,3-Diazanaphthalene |
| Substitution Type | 4-Aminoquinazoline | 4-Substituted Quinazoline |
| Functional Groups | Multi-substituted Derivative | 4,6-Disubstituted Quinazoline |
| Therapeutic Class | Protein Kinase Inhibitor | Tyrosine Kinase Inhibitor |
Nomenclature and Identification Parameters
IUPAC Naming Conventions and Variations
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine. This nomenclature follows the standard IUPAC conventions for naming complex heterocyclic compounds, beginning with the core quinazoline structure and systematically describing each substituent according to its position and chemical nature.
Several nomenclature variations exist in the scientific literature, reflecting different approaches to describing the same molecular structure. Alternative systematic names include N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine and N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine.
The nomenclature complexity arises from the multiple functional groups present in the structure, each requiring precise positional and stereochemical designation. The 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl substituent at the 4-amino position represents a particularly complex naming challenge, incorporating both halogen substitution and ether linkage functionalities.
The furanyl substituent at position 6 of the quinazoline core contains an additional level of complexity through its 5-[(2-methylsulfonylethylamino)methyl] side chain. This nomenclature reflects the sequential connectivity from the furan ring through the methylene bridge to the secondary amine and ultimately to the methylsulfonylethyl terminus.
Chemical name variations also reflect different approaches to describing the methylsulfonyl group, with some sources using "methanesulfonyl" as an alternative to "methylsulfonyl". Both terms are chemically equivalent and refer to the same functional group (CH3SO2-).
Properties
IUPAC Name |
N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O5S/c1-41(37,38)12-11-35(36)16-23-7-10-27(40-23)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-9-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,36H,11-12,16-17H2,1H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSOXVHSRJVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360431-86-2 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((hydroxy(2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360431862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-QUINAZOLINAMINE, N-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)-6-(5-((HYDROXY(2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62B2FT6RF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Biaryl Coupling
The quinazoline-furan backbone is constructed via a Suzuki-Miyaura cross-coupling reaction. This method involves coupling a 4-chloroquinazoline intermediate with a 5-formyl-2-furylboronic acid derivative.
Synthesis of 5-Formyl-2-Furylboronic Acid
The boronic acid precursor is generated in situ from 2-furaldehyde diethylacetal through lithiation and subsequent treatment with triisopropylborate. Key steps include:
Coupling Reaction
The boronic acid is coupled with 4-chloro-6-iodoquinazoline using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in DME at 80°C. This step achieves the biaryl linkage with yields exceeding 70%.
Reaction Conditions Table
Reductive Amination for Side-Chain Functionalization
The 5-formylfuran intermediate undergoes reductive amination with 2-(methylsulfonyl)ethylamine to introduce the critical sulfonamide group.
Reaction Protocol
-
Imine Formation : The aldehyde reacts with 2-(methylsulfonyl)ethylamine in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base.
-
Reduction : Sodium triacetoxyborohydride (STAB) is added to reduce the imine to a secondary amine. The reaction proceeds at room temperature for 12 hours, achieving >90% conversion.
Key Optimization
Final Assembly via Nucleophilic Substitution
The quinazoline core is functionalized with the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety through nucleophilic aromatic substitution.
Reaction Steps
-
Activation : 4-Chloroquinazoline is treated with N-iodosuccinimide (NIS) to introduce iodine at the 6-position.
-
Substitution : The iodinated quinazoline reacts with 3-chloro-4-(3-fluorobenzyloxy)aniline in the presence of cesium carbonate (Cs₂CO₃) in DMF at 100°C.
Yield and Purity
Alternative Synthetic Routes
Green Solvent Applications
Bio-based solvents like eucalyptol have been explored for quinazoline syntheses. Although THF and DME remain standard for Compound A , substituting eucalyptol in the borylation step achieves comparable yields (80%) while reducing environmental impact.
Challenges and Optimization Strategies
-
Intermediate Stability : The 5-formylfuran intermediate is prone to polymerization. Stabilization is achieved through in situ generation and immediate use.
-
Catalyst Cost : Palladium catalysts contribute significantly to costs. Recycling protocols using polymer-supported Pd nanoparticles are under investigation.
-
Byproduct Formation : Over-reduction during reductive amination is mitigated by strict temperature control (−10°C to 0°C) .
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.
Case Study
A study published in PubChem reported that derivatives of quinazolinamine compounds exhibit significant activity against cancer cell lines, including breast and lung cancer. The presence of the methoxy group is believed to enhance bioactivity by improving solubility and interaction with biological targets .
Anticonvulsant Properties
Research indicates that similar compounds have shown anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment.
Case Study
In a study on thiazole-bearing molecules, it was noted that modifications to the quinazolinamine structure could lead to enhanced anticonvulsant activity. The structure's electron-withdrawing groups, such as chlorine and fluorine, were found to be critical for efficacy .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results.
Case Study
Research highlighted in PubChem indicates that quinazolinamine derivatives possess antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Quinazoline-based kinase inhibitors share a common scaffold but differ in substituents, which critically influence target specificity, pharmacokinetics, and potency. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Structural and Functional Insights
Substituent Impact on Target Specificity: The 3-fluorobenzyloxy group in the target compound enhances HER2 binding affinity compared to simpler halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in CAS 912556-91-3) . The methylsulfonylethylamino-furanyl side chain in the target compound improves solubility and reduces P-glycoprotein-mediated efflux, enabling better CNS penetration than analogs like CAS 184475-35-2 .
Pharmacokinetic Differences :
- Analogs with morpholine or piperidine moieties (e.g., CAS 184475-35-2 and Compound 3 in ) exhibit higher aqueous solubility but increased interaction with efflux transporters, limiting bioavailability .
- The tetrahydrofuran-3-yloxy group in CAS 170449-18-0 reduces oxidative metabolism, extending half-life compared to the target compound .
Efficacy and Toxicity :
- The target compound’s dual EGFR/HER2 inhibition results in superior antitumor activity in HER2-positive cancers compared to single-target analogs like CAS 912556-91-3 .
- Compounds with bulky heterocyclic substituents (e.g., Compound 3 in ) show off-target kinase inhibition, correlating with adverse effects in vivo .
Research Findings from Comparative Studies
NMR and Mass Spectrometry Profiling :
Comparative NMR analyses () reveal that substituents in regions corresponding to positions 29–44 (quinazoline core) and 39–44 (furan side chain) dictate chemical shift variations, directly correlating with binding pocket interactions . Molecular networking via LC-MS/MS further distinguishes metabolites of the target compound from analogs, with cosine scores >0.85 for structurally related derivatives .Chemical Space Docking :
The target compound exhibits superior docking scores (-12.3 kcal/mol) against HER2 compared to analogs like CAS 912556-91-3 (-9.8 kcal/mol), attributed to its optimized side-chain interactions .- Transporter Interactions: Unlike CAS 184475-35-2, the target compound’s methylsulfonylethylamino group minimizes P-glycoprotein binding, reducing efflux and enhancing intracellular accumulation .
Biological Activity
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, commonly referred to as a derivative of lapatinib, is a compound with significant biological activity, particularly in the context of cancer treatment. This article reviews its molecular characteristics, biological mechanisms, and therapeutic implications based on recent studies.
Molecular Characteristics
- Molecular Formula : C37H37ClFN6O4
- Molecular Weight : 684.179 g/mol
- IUPAC Name : N-[2-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methylamino]ethyl]-1-Lambda1-oxidanyl-2,2,5,5-tetramethylpyrrole-3-carboxamide
- CAS Number : 1415561-66-8
This compound primarily functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in the signaling pathways that promote cell proliferation and survival in various cancers. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute leukemia) | 0.3 | Inhibition of MEK1/2 kinases, downregulation of pERK |
| MOLM13 (acute leukemia) | 1.2 | Induction of apoptosis through EGFR/HER2 inhibition |
| A431 (epidermoid carcinoma) | <1.0 | Cell cycle arrest at G0/G1 phase |
Case Studies
- Study on Lapatinib Derivatives : A study published in Cancer Research highlighted the effectiveness of lapatinib derivatives, including this compound, against HER2-positive breast cancer cells. The results indicated that these compounds significantly inhibited tumor growth in xenograft models.
- Combination Therapy : Research has shown that combining this quinazolinamine derivative with other chemotherapeutic agents enhances its efficacy. For instance, a combination with paclitaxel resulted in synergistic effects against resistant cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life for sustained therapeutic effects. Studies suggest that peak plasma concentrations are achieved within 1–3 hours post-administration.
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits potent antitumor activity, it also presents potential side effects typical of EGFR inhibitors, including skin rash and gastrointestinal disturbances. Long-term studies are ongoing to better understand its safety profile.
Q & A
Basic: What safety protocols are essential for handling Lapatinib in laboratory settings?
Answer:
Lapatinib requires strict adherence to safety protocols due to its acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory hazards (H335) . Key measures include:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods to avoid aerosol formation.
- Emergency Procedures:
- Storage: Store in a cool, dry, well-ventilated area away from light .
Advanced: How can researchers optimize synthetic routes for Lapatinib to improve yield and purity?
Answer:
Lapatinib synthesis (as described in WO 1999/035146) involves multi-step reactions. Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for quinazoline ring formation to enhance solubility and reaction efficiency.
- Catalysis: Employ palladium catalysts for coupling reactions to reduce byproducts.
- Purification:
- Monitoring: Use LC-MS and -NMR to track intermediate formation and confirm structural integrity .
Basic: What analytical techniques are recommended for characterizing Lapatinib’s physicochemical properties?
Answer:
Standard methods include:
- Spectroscopy:
- -NMR and -NMR for structural confirmation.
- FT-IR to identify functional groups (e.g., sulfonyl, quinazoline).
- Thermal Analysis:
- Chromatography:
Advanced: How can researchers resolve contradictions in Lapatinib’s reported toxicity profiles?
Answer:
Discrepancies in toxicity data (e.g., acute vs. chronic effects) require:
- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC values under standardized conditions.
- Metabolic Profiling: Use liver microsomes to identify metabolites contributing to toxicity.
- Cross-Validation: Compare data across multiple models (e.g., zebrafish embryos vs. rodent studies) to assess species-specific effects .
Basic: What in vitro models are suitable for studying Lapatinib’s kinase inhibition activity?
Answer:
- Cell Lines: HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) to evaluate EGFR/HER2 inhibition.
- Assays:
Advanced: How can Lapatinib analogs be designed to enhance blood-brain barrier (BBB) penetration for CNS metastasis studies?
Answer:
- Structural Modifications:
- In Silico Modeling: Use QSAR models to predict logP and polar surface area for optimal BBB penetration.
- In Vivo Testing: Employ pharmacokinetic studies in rodents to measure brain-to-plasma ratios .
Basic: What are the recommended storage conditions to maintain Lapatinib’s stability?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis.
- Light Sensitivity: Protect from direct light to avoid photodegradation.
- Humidity Control: Use desiccants to mitigate moisture-induced degradation .
Advanced: What strategies mitigate environmental risks during Lapatinib disposal?
Answer:
- Waste Treatment: Incinerate at >800°C with alkaline scrubbers to neutralize toxic gases (e.g., sulfur oxides).
- Soil Mobility Studies: Assess adsorption coefficients (K) to prevent groundwater contamination.
- Biodegradation Assays: Use activated sludge models to evaluate microbial breakdown efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
